molecular formula C13H23N3O3 B2386754 N-(2,3-dimethoxy-2-methylpropyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide CAS No. 2034586-23-5

N-(2,3-dimethoxy-2-methylpropyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B2386754
CAS No.: 2034586-23-5
M. Wt: 269.345
InChI Key: LUUPEGTVXKPZPJ-UHFFFAOYSA-N
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Description

N-(2,3-dimethoxy-2-methylpropyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound is characterized by its pyrazole ring, which is substituted with various functional groups, including methoxy and methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethoxy-2-methylpropyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.

    Introduction of the carboxamide group: This step involves the reaction of the pyrazole intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base.

    Substitution with the 2,3-dimethoxy-2-methylpropyl group: This can be accomplished through nucleophilic substitution reactions, where the pyrazole intermediate is reacted with a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethoxy-2-methylpropyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxamide group can be reduced to an amine under suitable conditions.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as alkyl halides or sulfonates can be used for nucleophilic substitution, while electrophilic substitution may involve reagents like halogens or nitro compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield aldehydes or carboxylic acids, while reduction of the carboxamide group will produce the corresponding amine.

Scientific Research Applications

N-(2,3-dimethoxy-2-methylpropyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its effects on various cellular processes.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,3-dimethoxy-2-methylpropyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dimethoxy-2-methylpropyl)methanesulfonamide
  • N-(2,3-dimethoxy-2-methylpropyl)-2-(3-methoxyphenoxy)acetamide
  • N-(2,3-dimethoxy-2-methylpropyl)pyridine-3-sulfonamide

Uniqueness

N-(2,3-dimethoxy-2-methylpropyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(2,3-dimethoxy-2-methylpropyl)-1,3,5-trimethylpyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O3/c1-9-11(10(2)16(4)15-9)12(17)14-7-13(3,19-6)8-18-5/h7-8H2,1-6H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUUPEGTVXKPZPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)NCC(C)(COC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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